molecular formula C5H6Cl2O B6248316 2-(2,2-dichlorocyclopropyl)acetaldehyde CAS No. 58710-80-8

2-(2,2-dichlorocyclopropyl)acetaldehyde

Cat. No. B6248316
CAS RN: 58710-80-8
M. Wt: 153
InChI Key:
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Description

2-(2,2-dichlorocyclopropyl)acetaldehyde (2,2-DCPA) is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also known as dichloropropionaldehyde, dichloropropanal, and dichloroacetaldehyde. This compound is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic products. 2,2-DCPA is a colorless liquid that is miscible in water and has a melting point of -44°C and a boiling point of 97°C. It has a strong odor and is flammable.

Mechanism of Action

2,2-DCPA is a reactive compound that is capable of forming covalent bonds with other molecules. This allows it to be used in the synthesis of a variety of compounds. When 2,2-DCPA reacts with other molecules, it forms a variety of products, including polymers, catalysts, and other organic materials.
Biochemical and Physiological Effects
2,2-DCPA has been studied for its biochemical and physiological effects. Studies have shown that 2,2-DCPA is not toxic when administered in low doses. However, it has been found to be mutagenic and teratogenic when administered in high doses. In addition, it has been found to be an irritant to the skin, eyes, and respiratory tract.

Advantages and Limitations for Lab Experiments

2,2-DCPA has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive and readily available reagent. Additionally, it is a reactive compound that can be used in the synthesis of a variety of compounds. However, it is also a volatile compound that can be hazardous if not handled properly. In addition, it can be toxic and mutagenic when administered in high doses.

Future Directions

There are a number of potential future directions for research involving 2,2-DCPA. These include further studies on its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, research could focus on the development of new synthesis methods for 2,2-DCPA and the development of new catalysts and other materials derived from it. Finally, research could focus on the development of new methods for the safe handling and storage of 2,2-DCPA.

Synthesis Methods

2,2-DCPA can be synthesized through two different methods. The first method involves the reaction of ethylene dichloride and formaldehyde in the presence of a Lewis acid catalyst. This reaction produces 2,2-DCPA and other byproducts. The second method involves the reaction of ethylene oxide and formaldehyde in the presence of a Lewis acid catalyst. This reaction produces 2,2-DCPA and other byproducts. Both methods are efficient and yield a high yield of 2,2-DCPA.

Scientific Research Applications

2,2-DCPA has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic products. It has also been used as a reagent in the synthesis of polymers and other organic materials. In addition, 2,2-DCPA has been used in the synthesis of catalysts and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,2-dichlorocyclopropyl)acetaldehyde involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,2-dichlorocyclopropane", "acetaldehyde", "sodium hydroxide", "sodium sulfate", "water", "dichloromethane", "magnesium", "iodine", "diethyl ether", "tetrahydrofuran", "hydrochloric acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: Preparation of 2,2-dichlorocyclopropane", "2-chloro-1,1,1-trifluoroethane is reacted with magnesium in the presence of iodine to form 2,2-dichlorocyclopropane.", "Step 2: Preparation of 2-(2,2-dichlorocyclopropyl)acetaldehyde", "2,2-dichlorocyclopropane is reacted with acetaldehyde in the presence of sodium hydroxide and water to form 2-(2,2-dichlorocyclopropyl)acetaldehyde.", "Step 3: Purification of 2-(2,2-dichlorocyclopropyl)acetaldehyde", "The crude product is extracted with dichloromethane and washed with water, sodium bicarbonate, and sodium chloride. The organic layer is dried over sodium sulfate and concentrated to yield the pure product." ] }

CAS RN

58710-80-8

Molecular Formula

C5H6Cl2O

Molecular Weight

153

Purity

95

Origin of Product

United States

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